

# A Comparative Analysis of the Mass Spectrometry Fragmentation of 2,2-Diphenylethanol

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## Compound of Interest

Compound Name: 2,2-Diphenylethanol

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This guide provides a detailed examination of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of **2,2-Diphenylethanol**. The data herein is presented for comparative analysis against alternative compounds and to serve as a practical reference for researchers in analytical chemistry, pharmacology, and drug development.

## Introduction to Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio ( $m/z$ ) of its ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ( $M^{+\bullet}$ ). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum, a plot of ion intensity versus  $m/z$ , serves as a molecular fingerprint that can be used for identification and structural elucidation.<sup>[1]</sup> The fragmentation of alcohols, for instance, often involves alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen) and dehydration (the loss of a water molecule).<sup>[2][3][4]</sup> Aromatic compounds, due to their stable ring structures, tend to show a strong molecular ion peak.<sup>[2][5]</sup>

## Mass Spectrometry Data of 2,2-Diphenylethanol

The mass spectrum of **2,2-Diphenylethanol** ( $C_{14}H_{14}O$ , Molecular Weight: 198.26 g/mol ) is characterized by a series of fragment ions that provide insight into its structure.[\[6\]](#)[\[7\]](#)[\[8\]](#) The key spectral data obtained from the NIST (National Institute of Standards and Technology) database is summarized below.

Table 1: Key Mass Spectral Data for **2,2-Diphenylethanol**

m/z	Relative Intensity (%)	Proposed Fragment Ion
198	~1%	$[C_{14}H_{14}O]^+ \bullet$ (Molecular Ion)
180	~5%	$[C_{14}H_{12}]^+ \bullet$ (Loss of $H_2O$ )
167	100%	$[C_{13}H_{11}]^+$ (Loss of $CH_2OH$ )
165	~40%	$[C_{13}H_9]^+$ (Loss of $H_2$ from $[C_{13}H_{11}]^+$ )
91	~15%	$[C_7H_7]^+$ (Tropylium ion)
77	~10%	$[C_6H_5]^+$ (Phenyl ion)

Data is based on the electron ionization mass spectrum available in the NIST WebBook.[\[6\]](#)[\[7\]](#)

## Interpretation of the Fragmentation Pattern

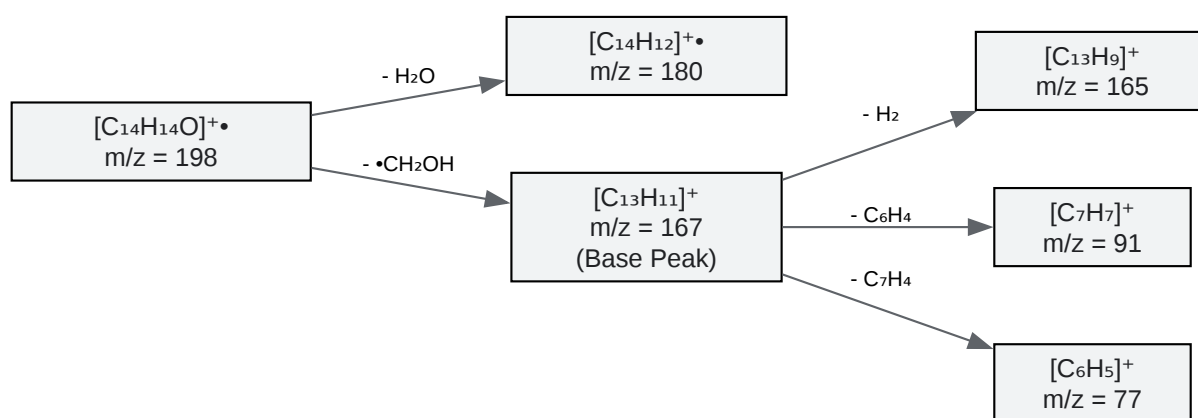
The fragmentation of **2,2-Diphenylethanol** proceeds through several key pathways initiated by the unstable molecular ion.

- Molecular Ion Peak (m/z 198):** The peak at m/z 198 corresponds to the intact molecular ion  $[C_{14}H_{14}O]^+ \bullet$ . Its low intensity is characteristic of many alcohols, which readily fragment.[\[2\]](#)[\[3\]](#)
- Loss of Water (m/z 180):** A minor peak at m/z 180 suggests the elimination of a water molecule (18 Da) from the molecular ion, a common fragmentation pathway for alcohols.[\[3\]](#)[\[4\]](#)
- Base Peak (m/z 167):** The most abundant fragment ion, and therefore the base peak, is observed at m/z 167. This corresponds to the loss of the hydroxymethyl radical ( $\bullet CH_2OH$ , 31 Da) via cleavage of the C-C bond between the diphenylmethyl carbon and the ethanol

carbon. This cleavage results in the formation of the stable diphenylmethyl cation,  $[\text{CH}(\text{C}_6\text{H}_5)_2]^+$ .

- Further Fragmentation ( $m/z$  165, 91, 77): The ion at  $m/z$  165 likely arises from the loss of a hydrogen molecule ( $\text{H}_2$ ) from the  $m/z$  167 fragment. The presence of the tropylium ion at  $m/z$  91 is a common feature in the mass spectra of compounds containing a benzyl group, formed through rearrangement. The phenyl cation at  $m/z$  77 results from the cleavage of one of the phenyl rings.

The fragmentation pathway of **2,2-Diphenylethanol** is visualized in the following diagram:



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Caption: Proposed fragmentation pathway of **2,2-Diphenylethanol** under electron ionization.

## Comparison with Isomeric and Related Structures

A comparative analysis of fragmentation patterns can aid in the differentiation of isomers and related compounds.

- 1,2-Diphenylethanol: This isomer would be expected to show a significant fragment at  $m/z$  107 due to the cleavage of the C-C bond between the two phenyl-substituted carbons, forming the  $[\text{C}_6\text{H}_5\text{CHOH}]^+$  ion. The mass spectrum of 1,2-diphenylethanol shows a prominent peak at  $m/z$  92.[9]

- Biphenyl: As a simple aromatic hydrocarbon, biphenyl (C<sub>12</sub>H<sub>10</sub>) exhibits a very stable molecular ion at m/z 154, which is typically the base peak.[\[10\]](#)[\[11\]](#) Its fragmentation is less extensive compared to **2,2-Diphenylethanol** due to the lack of functional groups that promote fragmentation.

Table 2: Comparison of Key Mass Spectral Features

Compound	Molecular Weight	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,2-Diphenylethanol	198.26	198 (weak)	167 (base peak), 180, 165, 91, 77
1,2-Diphenylethanol	198.26	198	92, 77, 91, 105 <a href="#">[9]</a>
Biphenyl	154.21	154 (base peak)	Limited fragmentation <a href="#">[10]</a>

## Experimental Protocol

The following describes a general methodology for acquiring the electron ionization mass spectrum of **2,2-Diphenylethanol**.

### 1. Sample Preparation:

- Dissolve a small amount of **2,2-Diphenylethanol** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- The concentration should be optimized for the instrument being used, typically in the range of 10-100 µg/mL.

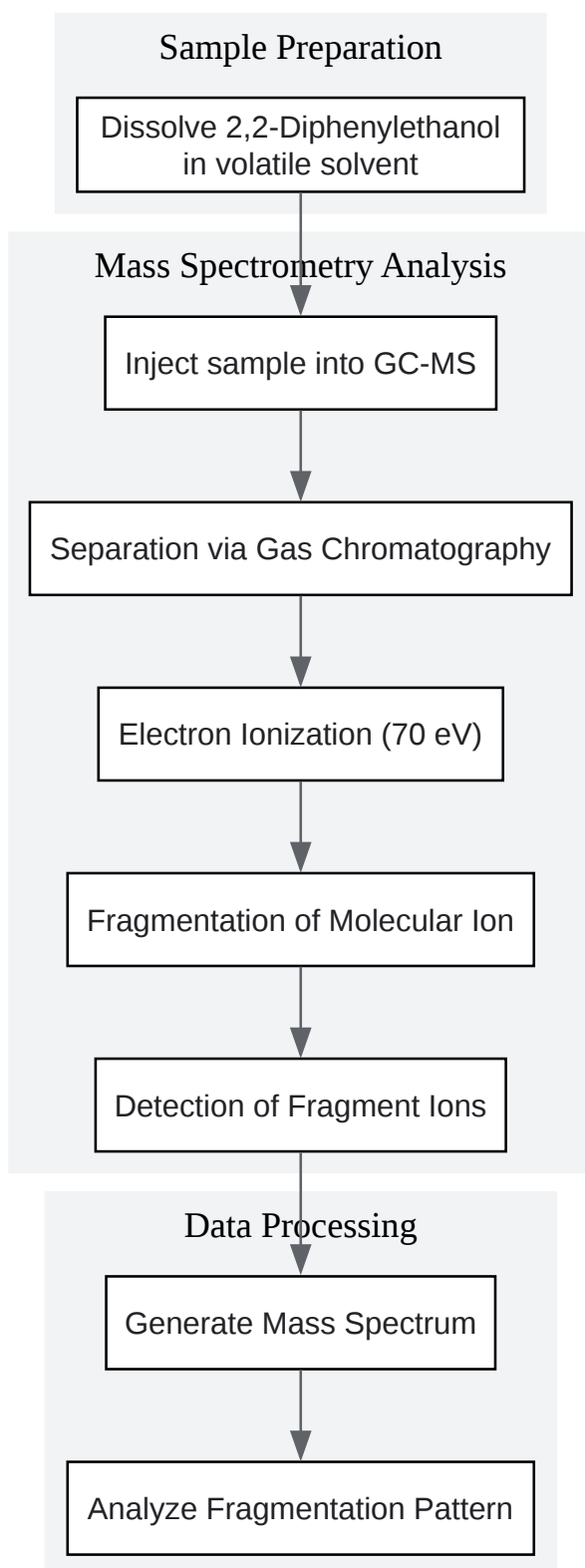
### 2. Instrumentation:

- A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
- For GC-MS, a capillary column suitable for separating aromatic alcohols (e.g., a 5% phenyl-methylpolysiloxane column) is recommended.

### 3. Mass Spectrometry Parameters (Typical):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 40-400
- Scan Rate: 1-2 scans/second

The experimental workflow for this analysis is outlined below:



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Caption: Experimental workflow for EI-MS analysis of **2,2-Diphenylethanol**.

## Conclusion

The mass spectrum of **2,2-Diphenylethanol** is distinguished by a weak molecular ion and a prominent base peak at  $m/z$  167, corresponding to the stable diphenylmethyl cation. This fragmentation pattern, along with other characteristic ions, provides a reliable method for its identification and differentiation from isomers and related compounds. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the analysis of aromatic alcohols.

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